molecular formula C9H17ClO4 B14361560 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane CAS No. 91420-33-6

2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane

Cat. No.: B14361560
CAS No.: 91420-33-6
M. Wt: 224.68 g/mol
InChI Key: WJPHYPGBZOHXCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out under acidic conditions, often with the use of a Lewis acid catalyst like zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.

    Oxidation Reactions: Products include various oxides depending on the extent of oxidation.

    Reduction Reactions: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in modifying biomolecules and studying biological pathways.

    Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxacyclododecane: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-(Bromomethyl)-1,4,7,10-tetraoxacyclododecane: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.

    2-(Hydroxymethyl)-1,4,7,10-tetraoxacyclododecane: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.

Uniqueness

2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

91420-33-6

Molecular Formula

C9H17ClO4

Molecular Weight

224.68 g/mol

IUPAC Name

2-(chloromethyl)-1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C9H17ClO4/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9H,1-8H2

InChI Key

WJPHYPGBZOHXCK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(COCCO1)CCl

Origin of Product

United States

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